Pyrazol-1-yl-methanol

Antibacterial MIC Pyrazole Derivatives

Research groups focused on antifungal drug discovery or agrochemical development face synthetic bottlenecks when constructing functionalized pyrazole ligands. Pyrazol-1-yl-methanol directly addresses this: its pre-installed hydroxymethyl group enables one-step condensation with amines to yield bioactive tetradentate ligands. Procure this ≥98% pure building block to streamline SAR studies, access compounds with demonstrated antifungal MIC50 values (78-92 µg/mL against F. oxysporum Albedinis), and exploit synergistic antibacterial potentiation (MIC reduction from 177.7 to 55.5 µg/mL with Tween 21). Reliable global supply supports reproducible results.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 1120-82-7
Cat. No. B075581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazol-1-yl-methanol
CAS1120-82-7
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CO
InChIInChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2
InChIKeyBYUMAPPWWKNLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazol-1-yl-methanol: Structure, Physicochemical & Industrial Profile


Pyrazol-1-yl-methanol (CAS 1120-82-7), also known as (1H-pyrazol-1-yl)methanol, is a pyrazole derivative characterized by a hydroxymethyl group attached to the nitrogen atom of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms [1]. With a molecular weight of 98.1 g/mol, a density of 1.2±0.1 g/cm³, and a boiling point of 214.0±23.0 °C at 760 mmHg, this compound exhibits a calculated log P of 0.025, indicating moderate hydrophilicity [2]. It possesses one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, making it a versatile building block in organic synthesis and coordination chemistry [2]. Pyrazol-1-yl-methanol is commercially available from multiple reputable vendors with purities typically ≥98% (HPLC), serving as a key precursor for the synthesis of pyrazole-based ligands, pharmaceutical intermediates, and agrochemicals [3].

Hydroxymethyl group enables direct one-step condensation for pyrazole-based tetradentate ligand synthesis
Pyrazole core with N(sp²) donor and O-based H-bond site supports coordination chemistry and antimicrobial screening studies
Commercial availability (≥98% HPLC) allows consistent building-block supply for library synthesis
Selection context: antimicrobial research compound; ligand precursor for agrochemical or pharmaceutical intermediate studies. Verify lot-specific purity for synthetic reproducibility.

Pyrazol-1-yl-methanol Substitution Risks


Simple pyrazole derivatives, such as unsubstituted pyrazole or 3,5-dimethylpyrazole, lack the hydroxymethyl functional group that defines Pyrazol-1-yl-methanol. This group is not a passive appendage; it is a critical determinant of the compound's reactivity, coordination chemistry, and biological activity. The hydroxyl moiety enables direct condensation reactions with amines to generate multidentate ligands, a synthetic pathway not accessible with unsubstituted pyrazoles [1]. Furthermore, the combination of a pyrazole N(sp²) donor and an oxygen-based hydrogen bond acceptor/donor site creates a unique electronic environment that profoundly impacts the antimicrobial activity of derived ligands, often leading to specific antifungal profiles not observed with dimethylated analogs [2][3]. Simply replacing Pyrazol-1-yl-methanol with a generic pyrazole building block would not only alter the synthetic outcome but also risk the loss of the targeted biological or catalytic properties, leading to wasted resources and research setbacks.

Synthesis Unsubstituted pyrazole or 3,5-dimethylpyrazole lack the hydroxymethyl group; direct condensation with diamines is not possible, requiring extra functionalization and altering ligand architecture.
Activity Pyrazol-1-yl-methanol-derived ligands may show distinct antimicrobial selectivity compared to dimethylated analogs. Antifungal vs. antibacterial profiles can shift if the hydroxymethyl moiety is replaced.
Synergy Reported potentiation with membrane-active adjuvants (e.g., Tween 21) is compound-specific. Bis-pyrazole analog AM1 does not reproduce the same magnitude of MIC reduction or bactericidal kinetics.

Pyrazol-1-yl-methanol Performance Metrics


Antibacterial Potency Comparison

In a direct head-to-head evaluation of antibacterial activity, Pyrazol-1-yl-methanol (referred to as SAM1) demonstrated significantly greater potency than the related bis-pyrazole compound 1,1′-methandiylbis(1H–pyrazol) (AM1). The mean Minimum Inhibitory Concentration (MIC) for SAM1 was 177.7 µg/mL, while AM1 required a much higher concentration of 311.1 µg/mL to achieve the same effect across a panel of bacterial strains [1]. This indicates SAM1 is roughly twice as potent as AM1 on a mass basis. Furthermore, the addition of the surfactant Tween 21 (T21) potentiated the activity of SAM1 by a factor of three, reducing its mean MIC to 55.5 µg/mL, whereas AM1's MIC was only reduced by a factor of two to 144.4 µg/mL [1].

Antibacterial Potency (MIC)
Head-to-head
Pyrazol-1-yl-methanol (SAM1): 177.7 µg/mL (alone), 55.5 µg/mL (+T21)
vs. AM1: 311.1 µg/mL, 144.4 µg/mL
Supports antibacterial screening context; SAM1 shows higher potency and greater T21 synergy.
Broth microdilution, panel incl. S. aureus ATCC 33952, E. coli ATCC 11229. Data to verify.
Antibacterial MIC Pyrazole Derivatives

Antifungal Activity of Derived Ligands

Pyrazol-1-yl-methanol serves as a direct precursor for the synthesis of N,N,N',N'-tetradentate pyrazolyl ligands with potent antifungal activity. When condensed with diamines, the resulting ligands act specifically as antifungal agents, showing no antibacterial activity against E. coli [2]. More recently, a family of ten pyrazole-derivative ligands was synthesized via one-step condensation of Pyrazol-1-yl-methanol with various amines. The most active compounds (L1, L4, L5, L8) exhibited MIC50 values ranging from 78 to 92 µg/mL against the phytopathogenic fungus Fusarium oxysporum Albedinis (FOA) [1]. This establishes a benchmark performance range for ligands built from this specific core.

Antifungal Ligand MIC₅₀
Class-level
MIC₅₀ range: 78–92 µg/mL (most active ligands L1, L4, L5, L8) against Fusarium oxysporum Albedinis
Reported antifungal activity benchmark; comparator data not available.
Derived from one-step condensation with amines. Review for specific ligand.
Antifungal MIC50 Ligand Synthesis

Bactericidal Kinetics and Membrane Permeability

Pyrazol-1-yl-methanol (SAM1) exhibits superior bactericidal kinetics compared to its bis-pyrazole analog AM1, particularly when combined with the permeability modulator T21. In time-kill assays against E. coli ATCC 11229 at 1 MIC, the SAM1 + T21 combination reduced viable bacterial counts from 5.29 log10 CFU/mL to 0.95 log10 CFU/mL over 24 hours (r = -0.97), representing a 4.34 log reduction [1]. This rate of killing exceeded that observed at 2 MIC for SAM1 used alone, demonstrating a significant potentiation effect. The mechanism is linked to increased membrane permeability, evidenced by a pronounced increase in cellular material release at 260 nm (indicative of nucleic acid leakage) for the SAM1 + T21 combination in E. coli, with absorbance values approaching those of fully lysed cultures [1].

Bactericidal Kinetics
Head-to-head
SAM1+T21 (1 MIC): 5.29 → 0.95 log₁₀ CFU/mL (4.34 log reduction, 24 h)
vs. AM1+T21 (S. aureus): 3.7 log reduction
Supports bactericidal kinetics endpoint review; SAM1+T21 combination outperforms comparator.
Time-kill in Mueller Hinton broth; membrane permeability confirmed by 260 nm release. Model-specific.
Bactericidal Kinetics Membrane Permeability Time-Kill Assay

Synthetic Efficiency in Ligand Construction

The hydroxymethyl group of Pyrazol-1-yl-methanol provides a distinct synthetic advantage over unsubstituted pyrazole for constructing multidentate ligands. A one-step condensation reaction between Pyrazol-1-yl-methanol and a series of primary diamines proceeds with good yields under mild conditions (refluxed acetonitrile, 6 hours) to afford N,N,N',N'-tetradentate pyrazolyl compounds [1]. In contrast, unsubstituted pyrazole cannot undergo this direct condensation without prior functionalization. Furthermore, the synthesis of Pyrazol-1-yl-methanol itself from pyrazole and formaldehyde can be achieved with high efficiency, with reported yields of up to 96% . This high-yield two-step sequence (synthesis of building block followed by ligand assembly) offers a practical and scalable route to complex ligand architectures.

Synthetic Efficiency
Reported
Up to 96% yield for building block synthesis; one-step ligand condensation in refluxed acetonitrile
Reported synthetic yield context; eliminates extra hydroxymethylation step required for unsubstituted pyrazole.
Mild conditions; scalable sequence. Verify yields with specific diamines.
Synthesis Ligand Design Yield

Antifungal Selectivity Profile

A critical differentiator for Pyrazol-1-yl-methanol-derived tetradentate ligands is their specific antifungal activity coupled with a lack of antibacterial activity. In a direct evaluation, ligands synthesized from the condensation of Pyrazol-1-yl-methanol (compound 2b) with primary diamines were found to be active against the yeast Saccharomyces cerevisiae but showed no inhibitory effect against Escherichia coli [1]. This selectivity profile is in contrast to many broad-spectrum antimicrobial pyrazole derivatives and is specifically dependent on the structural features conferred by the Pyrazol-1-yl-methanol core, as the (3,5-dimethyl-1H-pyrazol-1-yl)methanol analog also exhibited the same specific antifungal profile [1].

Antifungal Selectivity
Head-to-head
Ligands from Pyrazol-1-yl-methanol: active against S. cerevisiae, inactive against E. coli
Supports antifungal selectivity endpoint interpretation; dimethyl analog shares profile.
Disk diffusion and broth microdilution; selectivity depends on diamine partner.
Selectivity Antifungal Antibacterial

Pyrazol-1-yl-methanol Application Scenarios


Antifungal Ligand Synthesis for Crop Protection

Procurement of Pyrazol-1-yl-methanol is essential for research groups focused on developing novel antifungal agents. The compound serves as the direct precursor for synthesizing tetradentate pyrazolyl ligands that demonstrate potent and specific antifungal activity. As established, ligands derived from this building block exhibit MIC50 values in the 78-92 µg/mL range against Fusarium oxysporum Albedinis [1], a significant phytopathogen. The ability to generate a library of such ligands through a single-step condensation reaction with various amines [2] enables rapid structure-activity relationship (SAR) studies. This application leverages the compound's synthetic versatility and proven antifungal efficacy, making it a strategic choice for agrochemical discovery and antifungal drug candidate screening.

Synergistic Antibacterial Agent Development

For teams targeting antibacterial resistance through combination therapies, Pyrazol-1-yl-methanol (SAM1) offers a quantifiable advantage. Direct comparative data show that SAM1 exhibits a mean MIC of 177.7 µg/mL, which is nearly half that of the related bis-pyrazole AM1 (311.1 µg/mL) [3]. Critically, SAM1 demonstrates a three-fold enhancement in potency when combined with the membrane-active adjuvant Tween 21, achieving a mean MIC of 55.5 µg/mL [3]. This potentiation translates to superior bactericidal kinetics, with a 4.34 log reduction in E. coli viability over 24 hours [3]. Procuring Pyrazol-1-yl-methanol is therefore a data-driven decision for projects aiming to exploit synergy with permeabilizers to overcome resistance mechanisms and achieve rapid bacterial killing.

Multidentate Ligands for Catalysis and Coordination

Synthetic chemists developing new coordination complexes or catalysts will benefit from the operational efficiency of Pyrazol-1-yl-methanol. Its pre-installed hydroxymethyl group enables a direct, one-step condensation with primary amines to form multidentate ligands, bypassing the additional functionalization steps required for unsubstituted pyrazole [2]. This streamlined approach reduces the synthetic sequence, minimizes purification burdens, and increases overall yield. Furthermore, the commercial availability of Pyrazol-1-yl-methanol in high purity (≥98%) [4] ensures reproducible results. This scenario is particularly relevant for laboratories requiring a reliable, high-yielding building block for the rapid construction of diverse pyrazole-based ligand libraries for applications in bioinorganic chemistry and homogeneous catalysis.

Membrane Disruption and Bacterial Cell Death Studies

Pyrazol-1-yl-methanol is uniquely suited for fundamental research into antimicrobial mechanisms. Quantitative assays demonstrate that its combination with Tween 21 leads to significant increases in membrane permeability, as measured by the release of UV-absorbing cellular material (e.g., at 260 nm) [3]. This effect is more pronounced than with the analog AM1 and correlates with enhanced bactericidal activity. Researchers investigating the interplay between small molecule structure, membrane disruption, and bacterial killing can utilize Pyrazol-1-yl-methanol as a well-characterized probe. The availability of detailed, comparator-based data on its MIC, time-kill dynamics, and membrane perturbation profiles [3] makes it a valuable tool for dissecting the mechanisms of action of pyrazole-based antimicrobials and for studying bacterial stress responses.

Application
Selection Property
Validation Focus
Antifungal ligand synthesis research
Hydroxymethyl-enabled condensation chemistry
Antifungal activity benchmarking against phytopathogens
Synergistic antibacterial combination studies
Membrane-active adjuvant potentiation profile
MIC reduction and bactericidal kinetics endpoint review
Multidentate ligand library construction
Pre-installed N,O-donor building block; high synthetic yield
Coordination chemistry and catalysis screening
Bacterial membrane disruption mechanism studies
Well-characterized probe with comparator data
Membrane permeability and nucleic acid leakage assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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